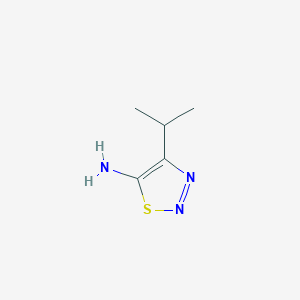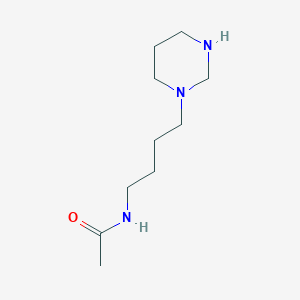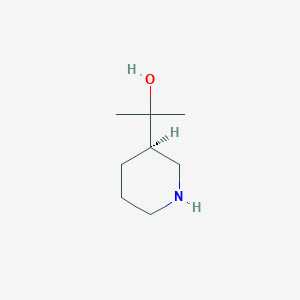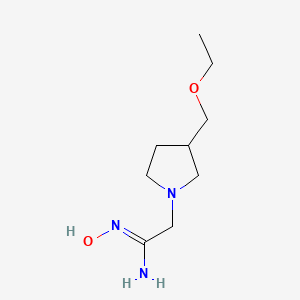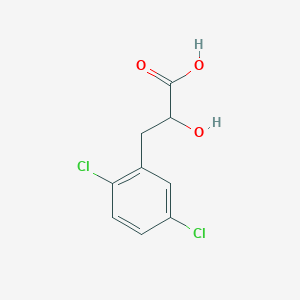![molecular formula C12H17NO B13326211 4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol](/img/structure/B13326211.png)
4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol is an organic compound with the molecular formula C12H17NO It is a phenolic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol typically involves the following steps:
Formation of the cyclopropylmethyl group: This can be achieved through the cyclopropanation of an appropriate alkene using diazo compounds in the presence of a metal catalyst.
Attachment of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Phenol formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Wissenschaftliche Forschungsanwendungen
4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2,6-dimethylphenol: Similar structure but lacks the cyclopropylmethyl group.
4-(Cyclopropylmethyl)-2,6-dimethylphenol: Similar structure but lacks the amino group.
2,6-Dimethylphenol: Lacks both the amino and cyclopropylmethyl groups.
Uniqueness
4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol is unique due to the presence of both the amino and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
4-[amino(cyclopropyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C12H17NO/c1-7-5-10(6-8(2)12(7)14)11(13)9-3-4-9/h5-6,9,11,14H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
BQQUHINKUFRMAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C(C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13326128.png)
![tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13326137.png)

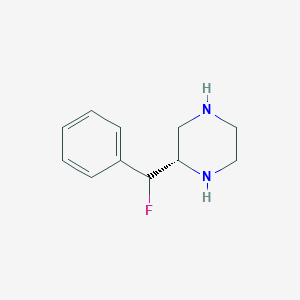
![2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13326153.png)

